2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid
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Overview
Description
2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid is a fluorinated benzoic acid derivative with the chemical formula C7H2F5O2S. It was first reported in 1993 by W. H. Thompson and colleagues, who synthesized this compound by reacting 5-pentafluorosulfanyl-2-nitrobenzoic acid with tin and hydrochloric acid.
Preparation Methods
2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid can be synthesized through several methods:
Reduction and Substitution: The compound can be synthesized by reacting 5-pentafluorosulfanyl-2-nitrobenzoic acid with tin and hydrochloric acid.
Formylation and Fluorination: Another method involves reacting 5-formyl-2-nitrobenzoic acid with pentafluorosulfur fluoride.
Chemical Reactions Analysis
2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can then be substituted with other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydroxyl or carboxyl groups are replaced with other functional groups.
Common reagents and conditions used in these reactions include tin, hydrochloric acid, and pentafluorosulfur fluoride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Medicine: It is being explored for its potential use in pharmaceuticals.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid can be compared with other similar compounds, such as:
2-Hydroxybenzoic acid:
5-Pentafluorosulfanyl-2-nitrobenzoic acid: This compound is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its fluorinated structure, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5O3S/c8-16(9,10,11,12)4-1-2-6(13)5(3-4)7(14)15/h1-3,13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJDCMSIZPCNQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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